Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl carbamate group attached to the thiazole ring, which is further substituted with a p-tolylamino group and an oxoethyl group. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids within the target proteins .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer progression .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the p-Tolylamino Group: The p-tolylamino group can be introduced via nucleophilic substitution reactions, where a p-toluidine derivative reacts with an appropriate electrophilic intermediate.
Attachment of the Oxoethyl Group: The oxoethyl group can be introduced through acylation reactions, where an acyl chloride or anhydride reacts with the thiazole derivative.
Formation of the Ethyl Carbamate Group: The final step involves the reaction of the thiazole derivative with ethyl chloroformate or ethyl isocyanate to form the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the p-tolylamino group, leading to the formation of sulfoxides or sulfones and nitroso or nitro derivatives, respectively.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group, or the thiazole ring, leading to dihydrothiazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the thiazole ring and the p-tolylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under conditions that favor nucleophilic or electrophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones, nitroso, and nitro derivatives.
Reduction: Hydroxyl derivatives and dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activities associated with thiazole derivatives.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: The compound is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate is unique due to the presence of the ethyl carbamate group, which imparts distinct chemical properties and potential biological activities. Its specific substitution pattern on the thiazole ring also differentiates it from other thiazole derivatives, leading to unique interactions with molecular targets and pathways.
Properties
IUPAC Name |
ethyl N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-21-15(20)18-14-17-12(9-22-14)8-13(19)16-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQQJGPNNKRANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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